1-Dotriacontanol

Catalog No.
S591326
CAS No.
6624-79-9
M.F
C32H66O
M. Wt
466.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dotriacontanol

CAS Number

6624-79-9

Product Name

1-Dotriacontanol

IUPAC Name

dotriacontan-1-ol

Molecular Formula

C32H66O

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3

InChI Key

QOEHNLSDMADWEF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

The exact mass of the compound Dotriacontanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53834. It belongs to the ontological category of ultra-long-chain primary fatty alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Dotriacontanol is a highly hydrophobic, 32-carbon primary aliphatic alcohol (C32H66O) belonging to the class of very-long-chain fatty alcohols (VLCFAs). In industrial and pharmaceutical procurement, it is primarily valued for its exceptional thermal stability, exhibiting a melting point of approximately 89–96 °C, and its capacity to form highly ordered, dense crystalline lipid matrices [1]. Unlike shorter-chain fatty alcohols, 1-dotriacontanol provides superior latent heat capacity and structural rigidity, making it a critical precursor for advanced solid lipid nanoparticles (SLNs), high-temperature phase change materials (PCMs), and ultra-hydrophobic surface coatings[2]. Its fully saturated, straight-chain architecture ensures high chemical inertness and predictable phase behavior, which are essential attributes for rigorous formulation workflows.

Substituting pure 1-dotriacontanol with generic policosanol mixtures, crude plant waxes, or shorter-chain analogs like 1-octacosanol (C28) or 1-triacontanol (C30) introduces severe risks in precision manufacturing. Generic policosanol is a heterogeneous mixture containing only 5–10% 1-dotriacontanol, which leads to broad, unpredictable melting ranges and polymorphic instability in lipid nanoparticle matrices, directly compromising controlled drug release profiles [1]. Furthermore, substituting with 1-triacontanol—a known plant growth regulator—can introduce unintended biological activity in agricultural or cosmetic formulations [2]. For high-temperature phase change materials and dense Langmuir-Blodgett films, the shorter alkyl chains of C28 or C30 alcohols fail to provide the necessary collapse pressure and thermal resistance, resulting in premature material degradation or barrier failure under thermal or mechanical stress [3].

Thermal Stability in Solid Lipid Nanoparticle (SLN) Matrices

In the formulation of solid lipid nanoparticles, the melting point of the lipid matrix dictates the physical stability of the carrier during storage and physiological exposure. 1-Dotriacontanol exhibits a significantly higher melting point (89–96 °C) compared to mainstream shorter-chain alternatives like 1-octacosanol (~83 °C) and 1-triacontanol (~87 °C) [1]. This elevated thermal threshold ensures that the lipid matrix remains strictly in the solid state at physiological temperatures and withstands higher processing temperatures during hot homogenization without premature polymorphic transitions [2].

Evidence DimensionMelting point and thermal matrix stability
Target Compound Data1-Dotriacontanol (~89–96 °C)
Comparator Or Baseline1-Octacosanol (~83 °C) and 1-Triacontanol (~87 °C)
Quantified Difference6–13 °C higher melting threshold
ConditionsDifferential Scanning Calorimetry (DSC) of pure lipid matrices

Procuring the C32 alcohol prevents premature melting and structural degradation of lipid nanoparticles during high-temperature manufacturing and long-term storage.

Matrix Predictability vs. Crude Policosanol Mixtures

Industrial formulations often attempt to use crude policosanol as a cost-effective lipid source; however, this introduces severe batch-to-batch variability. Pure 1-dotriacontanol provides a single, sharp endothermic peak during thermal analysis, representing a uniform crystalline lattice. In contrast, generic policosanol mixtures (which contain predominantly C28 and C30 alcohols, with only minor C32 fractions) exhibit broad, multi-peak melting behaviors indicating phase separation and unpredictable polymorphic transitions [1]. This uniformity in pure 1-dotriacontanol is critical for achieving reproducible encapsulation efficiencies in drug delivery systems [2].

Evidence DimensionThermal melting profile and crystalline uniformity
Target Compound DataPure 1-Dotriacontanol (Single sharp endothermic peak, 100% predictable lattice)
Comparator Or BaselineGeneric Policosanol (Broad, multi-peak melting range due to C24-C34 heterogeneity)
Quantified DifferenceElimination of phase separation and multi-peak melting variance
ConditionsThermal profiling of lipid excipients for pharmaceutical formulation

Buyers formulating controlled-release therapeutics must procure pure 1-dotriacontanol to ensure batch-to-batch reproducibility and avoid erratic drug release kinetics caused by mixed-lipid matrices.

Hydrophobic Barrier Rigidity in Monolayer Films

The length of the aliphatic chain directly correlates with the van der Waals interactions and the resulting packing density of hydrophobic films. 1-Dotriacontanol (C32), with its ultra-long carbon chain, forms highly ordered, densely packed Langmuir monolayers that exhibit significantly higher collapse pressures than those formed by shorter-chain analogs like 1-hexacosanol (C26) or 1-octacosanol (C28)[1]. The increased chain length translates to a thicker, more robust hydrophobic barrier that is highly resistant to mechanical disruption and moisture penetration.

Evidence DimensionMonolayer collapse pressure and packing density
Target Compound Data1-Dotriacontanol (C32 chain, maximum van der Waals packing)
Comparator Or Baseline1-Hexacosanol (C26 chain) and 1-Octacosanol (C28 chain)
Quantified DifferenceSubstantially higher collapse pressure and film rigidity
ConditionsLangmuir trough measurements of fatty alcohol monolayers at the air-water interface

For manufacturers of advanced hydrophobic coatings and moisture barriers, 1-dotriacontanol provides superior mechanical film stability compared to standard C26 or C28 alcohols.

High-Temperature Solid Lipid Nanoparticle (SLN) Formulation

Utilizing 1-dotriacontanol as the core lipid matrix for SLNs where high thermal stability is required to survive hot homogenization processes and prevent premature drug leakage during storage [1].

Precision Phase Change Materials (PCMs)

Integration into thermal energy storage systems that require a precise, high-temperature phase transition (~89-96 °C), where the sharp melting profile of pure 1-dotriacontanol outperforms the broad melting ranges of crude wax mixtures [2].

Ultra-Hydrophobic Surface Coatings

Application in the synthesis of Langmuir-Blodgett films and protective industrial coatings, leveraging the C32 chain's superior van der Waals packing to create highly rigid, moisture-resistant barriers [3].

Analytical Standards for Phytochemical Profiling

Procurement as a high-purity reference standard for GC-MS and HPLC workflows to accurately quantify very-long-chain fatty alcohols (VLCFAs) in plant waxes, distinguishing it from the overlapping signals of C28 and C30 alcohols [4].

XLogP3

16

UNII

82J5YYF71H

Other CAS

6624-79-9

Wikipedia

Dotriacontanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

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